Enhanced Hydrogen‑Bond Acceptor Capacity Relative to the 4‑Ethylphenyl Analog
Compared to the closest purchasable analog N-(4-ethylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide (Hit2Lead SC‑7846073), the target compound possesses an additional oxygen atom in the para‑aryl substituent, increasing the hydrogen‑bond acceptor count (Hacc) from 3 to 4 and the topological polar surface area (tPSA) from 55.4 to 64.6 Ų . These changes are predicted to improve aqueous solubility and reduce passive membrane permeability, providing a differentiated pharmacokinetic starting point.
| Evidence Dimension | Hydrogen‑bond acceptor count (Hacc) and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | Hacc = 4; tPSA = 64.6 Ų (calculated) |
| Comparator Or Baseline | N-(4-ethylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide: Hacc = 3; tPSA = 55.4 Ų |
| Quantified Difference | ΔHacc = +1; ΔtPSA = +9.2 Ų |
| Conditions | In silico calculation (standard molecular descriptors used by Hit2Lead/ChemBridge). |
Why This Matters
Higher tPSA and Hacc values correlate with improved solubility but reduced passive permeability, directly influencing oral bioavailability potential.
